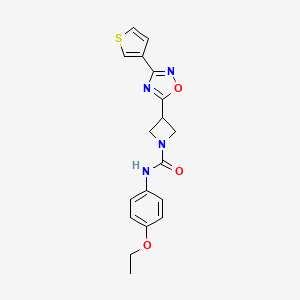
N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound's structure features an azetidine ring linked to an oxadiazole moiety and an ethoxyphenyl group. Its molecular formula is C16H15N3O3S with a molecular weight of 341.37 g/mol. The presence of the thiophene and oxadiazole rings is significant as these structures are often associated with biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : The compound was tested against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- Results :
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of key signaling pathways involved in cancer cell proliferation, such as EGFR and IL-6 signaling .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit other biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Enzyme Inhibition : Research indicates that derivatives containing oxadiazole can inhibit enzymes such as tyrosinase, which is implicated in several metabolic disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S |
| Molecular Weight | 341.37 g/mol |
| Anticancer Activity (IC50) | MCF-7: 1.95 µM |
| HCT-116: 2.36 µM | |
| PC-3: 3.45 µM | |
| Mechanism | Apoptosis induction |
| Enzyme inhibition |
Case Studies
In a recent study conducted by Zhang et al., various oxadiazole derivatives were synthesized and evaluated for their anticancer properties using TRAP PCR-ELISA assays. The study found that certain derivatives had IC50 values significantly lower than established chemotherapeutics .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-24-15-5-3-14(4-6-15)19-18(23)22-9-13(10-22)17-20-16(21-25-17)12-7-8-26-11-12/h3-8,11,13H,2,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZYADANRSCIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














